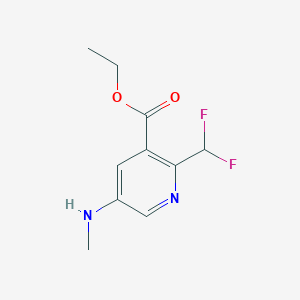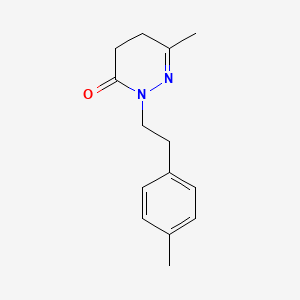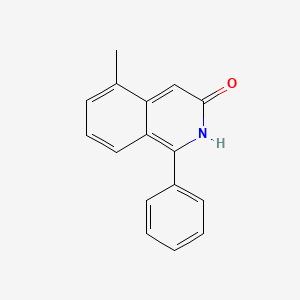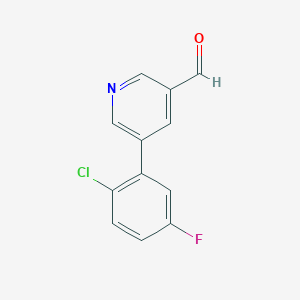
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methylamino group attached to the nicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of difluoromethylating agents and appropriate solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinates .
Aplicaciones Científicas De Investigación
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s biological activity is studied for potential use in drug discovery and development.
Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(difluoromethyl)nicotinate: Lacks the methylamino group but shares the difluoromethyl group.
Ethyl 5-(methylamino)nicotinate: Contains the methylamino group but lacks the difluoromethyl group.
Ethyl nicotinate: The parent compound without the difluoromethyl and methylamino groups.
Uniqueness
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is unique due to the presence of both the difluoromethyl and methylamino groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C10H12F2N2O2 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
ethyl 2-(difluoromethyl)-5-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12F2N2O2/c1-3-16-10(15)7-4-6(13-2)5-14-8(7)9(11)12/h4-5,9,13H,3H2,1-2H3 |
Clave InChI |
CRCROIYFZXJPTB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC(=C1)NC)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)


![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)




![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)

